

4-Amino-3-nitroacetophenone molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Amino-3-nitrophenyl)ethanone

Cat. No.: B072037

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In-Depth Technical Guide: 4-Amino-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Amino-3-nitroacetophenone, a chemical compound of interest in various research and development applications.

Core Physicochemical Data

The fundamental molecular properties of 4-Amino-3-nitroacetophenone are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

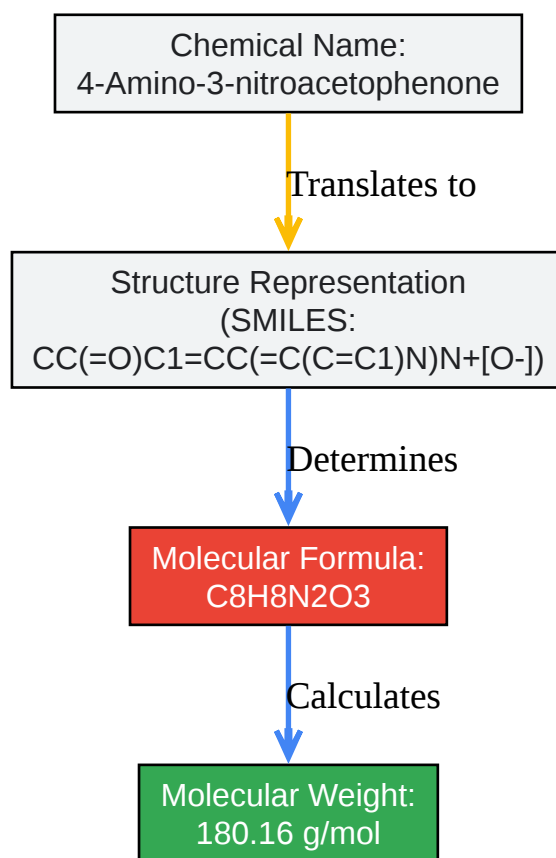
Property	Value	Reference
Molecular Formula	C8H8N2O3	[1][2][3][4]
Molecular Weight	180.16 g/mol	[1][2][4]
CAS Number	1432-42-4	[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical quantification of 4-Amino-3-nitroacetophenone are not readily available in publicly accessible literature. Researchers are advised to consult specialized chemical synthesis databases or relevant scientific literature for methodologies pertinent to their specific research context.

Physicochemical Property Determination Workflow

The following diagram illustrates the logical workflow from the chemical's nomenclature to the determination of its key molecular properties. This process is fundamental in cheminformatics and computational chemistry.



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Caption: Workflow from chemical name to molecular properties.

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